molecular formula C16H21N3O4 B2789029 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide CAS No. 898439-54-8

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide

Cat. No. B2789029
CAS RN: 898439-54-8
M. Wt: 319.361
InChI Key: SWKKOJOZRPKKLN-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) receptor antagonist. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of excitatory amino acids in the central nervous system.

Mechanism of Action

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide acts as a competitive antagonist of non-NMDA receptors by binding to the receptor site and preventing the binding of the neurotransmitter glutamate. This results in the inhibition of excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide has been shown to have significant effects on the central nervous system. It has been shown to inhibit the induction of long-term potentiation, which is a process involved in the formation of new memories. It has also been shown to have anticonvulsant effects and to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide is its potency and selectivity as a non-NMDA receptor antagonist. This makes it a valuable tool for studying the role of non-NMDA receptors in the central nervous system. However, one limitation of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide is that it is not selective for a specific subtype of non-NMDA receptor and can also inhibit the activity of other ionotropic glutamate receptors.

Future Directions

There are several future directions for the use of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide in scientific research. One area of interest is the role of non-NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective non-NMDA receptor antagonists that can be used to study the specific subtypes of non-NMDA receptors involved in synaptic plasticity and memory formation. Additionally, the use of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.

Synthesis Methods

The synthesis of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide involves the reaction of 2-acetylaniline with ethyl 3-oxobutanoate in the presence of sodium ethoxide to form 1-(2-acetylphenyl)-3-oxobutane-1,3-dione. This intermediate is then reacted with 7-amino-1,2,3,4-tetrahydroquinoline in the presence of sodium ethoxide to form N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide.

Scientific Research Applications

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide has been extensively used in scientific research to study the role of non-NMDA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of non-NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11(21)19-8-2-4-12-5-6-13(10-14(12)19)18-16(23)15(22)17-7-3-9-20/h5-6,10,20H,2-4,7-9H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKOJOZRPKKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-hydroxypropyl)oxalamide

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